(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-Hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-Hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
(20R)-20-Hydroxypregn-4-en-3-one, also known as 20beta-dihydroprogesterone or 20beta-hydroxy-4-pregnen-3-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, (20R)-20-hydroxypregn-4-en-3-one is considered to be a steroid lipid molecule (20R)-20-Hydroxypregn-4-en-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (20R)-20-Hydroxypregn-4-en-3-one has been found in human testicle, placenta and hepatic tissue tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, (20R)-20-hydroxypregn-4-en-3-one is primarily located in the cytoplasm and membrane (predicted from logP).
(20R)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one.
(20R)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one.
Brand Name:
Vulcanchem
CAS No.:
145-15-3
VCID:
VC0116477
InChI:
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19-,20-,21-/m1/s1
SMILES:
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Molecular Formula:
C₂₁H₃₂O₂
Molecular Weight:
316.5 g/mol
(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-Hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
CAS No.: 145-15-3
Reference Standards
VCID: VC0116477
Molecular Formula: C₂₁H₃₂O₂
Molecular Weight: 316.5 g/mol
CAS No. | 145-15-3 |
---|---|
Product Name | (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-Hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Molecular Formula | C₂₁H₃₂O₂ |
Molecular Weight | 316.5 g/mol |
IUPAC Name | (8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16+,17-,18+,19-,20-,21-/m1/s1 |
Standard InChIKey | RWBRUCCWZPSBFC-RKJOAILSSA-N |
Isomeric SMILES | C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C)O |
SMILES | CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Melting Point | 126-131°C |
Physical Description | Solid |
Description | (20R)-20-Hydroxypregn-4-en-3-one, also known as 20beta-dihydroprogesterone or 20beta-hydroxy-4-pregnen-3-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, (20R)-20-hydroxypregn-4-en-3-one is considered to be a steroid lipid molecule (20R)-20-Hydroxypregn-4-en-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (20R)-20-Hydroxypregn-4-en-3-one has been found in human testicle, placenta and hepatic tissue tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, (20R)-20-hydroxypregn-4-en-3-one is primarily located in the cytoplasm and membrane (predicted from logP). (20R)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. |
Synonyms | (20R)-20-Hydroxy-pregn-4-en-3-one; 20β-Dihydroprogesterone; 20β-Hydroxy-Δ4-pregnen-3-one; 20β-Hydroxypregn-4-en-3-one; 20β-Hydroxyprogesterone; 20β-Progerol; 4-Pregnene-20β-ol-3-one; Pregn-4-en-20β-ol-3-one; Pregn-4-ene-20β-hydroxy-3-one; Progesterol |
PubChem Compound | 7213713 |
Last Modified | Nov 11 2021 |
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